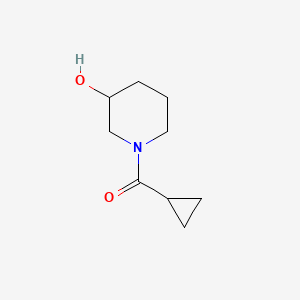
1-Cyclopropanecarbonylpiperidin-3-ol
Overview
Description
1-Cyclopropanecarbonylpiperidin-3-ol, also known as CPP-3-ol, is a cyclic amino alcohol. It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol . The compound is a stable, crystalline solid.
Molecular Structure Analysis
The IUPAC name for this compound is 1-(cyclopropylcarbonyl)-3-piperidinol . The InChI code for this compound is 1S/C9H15NO2/c11-8-2-1-5-10(6-8)9(12)7-3-4-7/h7-8,11H,1-6H2 .Physical And Chemical Properties Analysis
1-Cyclopropanecarbonylpiperidin-3-ol is a solid substance . The compound is soluble in water and organic solvents.Scientific Research Applications
Overview of Cyclopropane Derivatives
1-Cyclopropanecarbonylpiperidin-3-ol is part of a broader class of cyclopropane derivatives, which are integral in various scientific applications due to their unique chemical properties. Cyclopropane rings are characterized by their high ring strain, making them valuable in synthetic organic chemistry for constructing complex molecular architectures. This section delves into the applications of cyclopropane derivatives in drug development, organic synthesis, and their role in understanding biological mechanisms.
Drug Development and Modification
Cyclopropane-containing compounds are frequently utilized in drug development for their bioactive properties. The cyclopropane structure is often present in natural and biologically active products, serving either as the core component or as a modifier to enhance the activity or selectivity of pharmaceutical compounds. The high ring strain of cyclopropanes facilitates unique reactions, making them suitable for generating diverse molecular structures with potential therapeutic benefits (Kamimura, 2014).
Organic Synthesis
Cyclopropane derivatives are pivotal in organic synthesis, particularly in [2+1]-type cyclopropanation reactions. These reactions are essential for constructing cyclopropane rings, a common motif in many organic molecules. Cyclopropanation methods include Michael-induced ring closure, the Simmons–Smith reaction, and reactions catalyzed by transition metals, among others. These strategies allow chemists to synthesize cyclopropane-containing compounds efficiently, with applications ranging from material science to pharmaceuticals (Kamimura, 2014).
Understanding Biological Mechanisms
The study of cyclopropane derivatives extends beyond their synthetic utility. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), a cyclopropane-related compound, plays a crucial role in plant biology as the precursor of ethylene, a plant hormone. Ethylene is involved in various plant processes, including ripening and stress responses. Research on ACC and its derivatives helps elucidate the complex roles of ethylene in plants, offering insights into plant growth and development, as well as strategies for crop improvement (Van de Poel & Van Der Straeten, 2014).
properties
IUPAC Name |
cyclopropyl-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-2-1-5-10(6-8)9(12)7-3-4-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMPLOHSELXRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonylpiperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



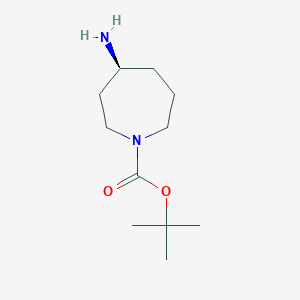
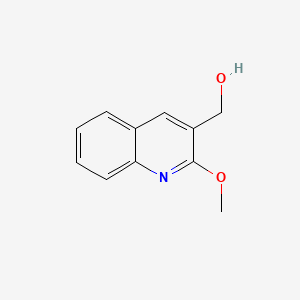
![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)
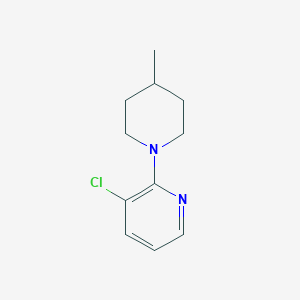
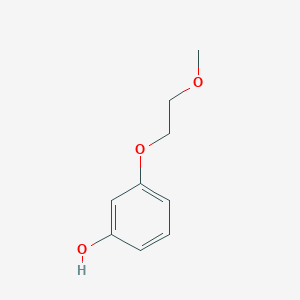
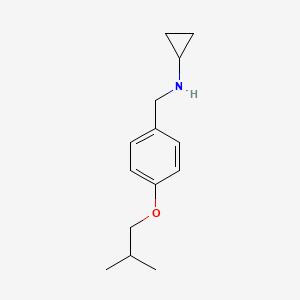

![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)
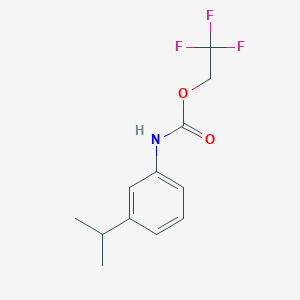

![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)
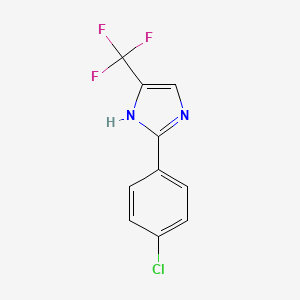
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)